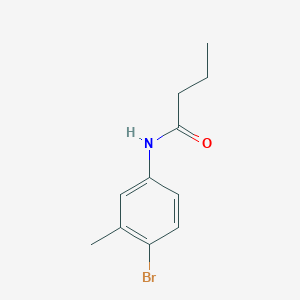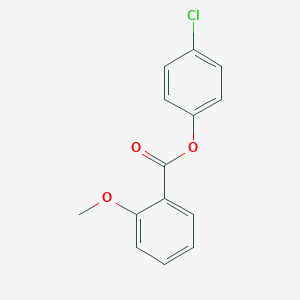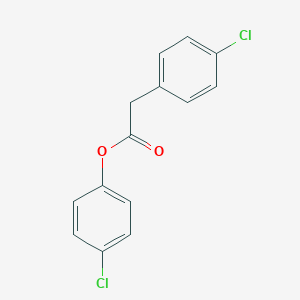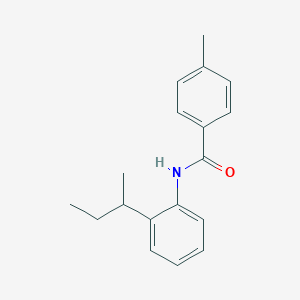
N-(2-sec-butylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sec-butylphenyl)-4-methylbenzamide, also known as NBMB, is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a highly potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. NBMB has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders.
作用機序
N-(2-sec-butylphenyl)-4-methylbenzamide exerts its pharmacological effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are widely distributed throughout the body. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These signaling pathways are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(2-sec-butylphenyl)-4-methylbenzamide has potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-sec-butylphenyl)-4-methylbenzamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, anxiety, and other behaviors.
実験室実験の利点と制限
One of the main advantages of using N-(2-sec-butylphenyl)-4-methylbenzamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one of the limitations of using N-(2-sec-butylphenyl)-4-methylbenzamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, the exact mechanisms of action of N-(2-sec-butylphenyl)-4-methylbenzamide are still not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(2-sec-butylphenyl)-4-methylbenzamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of N-(2-sec-butylphenyl)-4-methylbenzamide to better understand its mechanism of action and potential therapeutic applications.
2. Development of novel formulations of N-(2-sec-butylphenyl)-4-methylbenzamide to improve its bioavailability and duration of action.
3. Investigation of the potential of N-(2-sec-butylphenyl)-4-methylbenzamide as a treatment for chronic pain, inflammatory diseases, and neurological disorders.
4. Studies on the long-term effects of N-(2-sec-butylphenyl)-4-methylbenzamide on the endocannabinoid system and other physiological processes.
5. Exploration of the potential of N-(2-sec-butylphenyl)-4-methylbenzamide as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, N-(2-sec-butylphenyl)-4-methylbenzamide is a highly potent agonist of the CB1 and CB2 receptors, which has been extensively studied for its potential therapeutic applications in various medical conditions. It has potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the mechanisms of action of N-(2-sec-butylphenyl)-4-methylbenzamide and its potential therapeutic applications.
合成法
The synthesis of N-(2-sec-butylphenyl)-4-methylbenzamide involves several steps, starting with the reaction of 2-sec-butylphenylboronic acid with 4-methylbenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction, hydrolysis, and purification, to obtain the final product in high purity and yield.
科学的研究の応用
N-(2-sec-butylphenyl)-4-methylbenzamide has been widely used as a research tool to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, inflammatory diseases, and neurological disorders such as multiple sclerosis and Alzheimer's disease.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
N-(2-butan-2-ylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14(3)16-7-5-6-8-17(16)19-18(20)15-11-9-13(2)10-12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |
InChIキー |
MGXFFRIQRMBOMO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





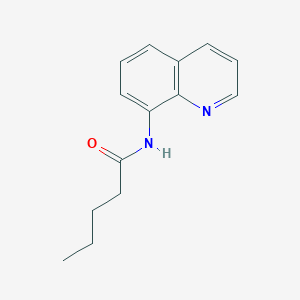
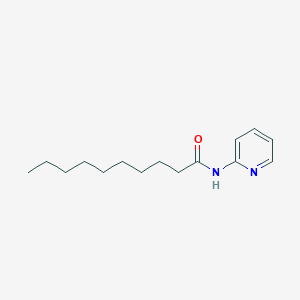

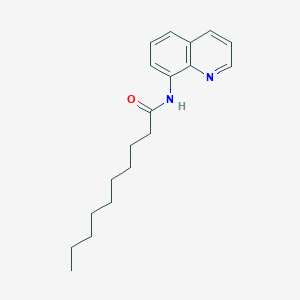
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)

